molecular formula C25H29N3O3 B6569176 8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-23-2

8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6569176
CAS No.: 1021264-23-2
M. Wt: 419.5 g/mol
InChI Key: VWPVKWZXUOQDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. This scaffold is notable for its structural rigidity and versatility in drug discovery, particularly as a hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitor for treating anemia . The compound features:

  • 4-Phenylbutanoyl moiety: Enhances lipophilicity and influences pharmacokinetic (PK) properties.
  • 2-Phenylethyl substituent: Contributes to steric bulk and modulates receptor binding selectivity.

Spirohydantoins like this compound inhibit PHD enzymes, stabilizing HIF-α subunits and stimulating erythropoietin (EPO) production. Preclinical studies highlight their efficacy in upregulating EPO in vivo, with optimized short-acting PK profiles to minimize off-target effects .

Properties

IUPAC Name

8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c29-22(13-7-12-20-8-3-1-4-9-20)27-18-15-25(16-19-27)23(30)28(24(31)26-25)17-14-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPVKWZXUOQDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Target Affinity

The activity and selectivity of spirohydantoins depend on substituents at the 3-, 8-, and peripheral positions. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name/Structure Substituents Target/Activity Key Properties/Outcomes References
8-(4-Phenylbutanoyl)-3-(2-phenylethyl)-... 4-Phenylbutanoyl, 2-phenylethyl HIF PHD1-3 pan-inhibition High lipophilicity (logP ~3.2), oral bioavailability (F% >50%), short half-life (t₁/₂ ~4h)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl Intermediate in PHD inhibitor synthesis Requires hydrogenation for core activation; lower solubility (logS ~-4.1)
3,8-Bis(2-phenylethyl)-... Bis-phenylethyl Structural analogue Higher molar mass (377.49 g/mol), increased lipophilicity (logP ~4.0), undefined target
8-[3-Chloro-5-(trifluoromethyl)pyridinyl]-... Chloro, CF₃-pyridine Potential enzyme inhibitor Electron-withdrawing groups enhance binding but reduce metabolic stability (t₁/₂ ~2h)
WASp-targeting SMC #13 Indenyl, isobutyl, methoxybenzyl WASp degradation Targets actin nucleation; unrelated to HIF but demonstrates scaffold versatility

Structure-Activity Relationship (SAR) Insights

  • Chelating Groups : Pyridine rings with methylimidazole substituents (e.g., compound 11 in ) show potent PHD2 inhibition (IC₅₀ <50 nM) due to metal-chelating capacity. The absence of such groups in the target compound suggests reliance on hydrophobic interactions .
  • Phenyl vs. Heterocyclic Substituents: Thiophene and phenol derivatives are inactive, emphasizing the necessity of aromatic/hydrophobic groups (e.g., phenylbutanoyl) for binding .
  • PK Optimization : Acidic functional groups (e.g., carboxylic acids) in analogues reduce hERG channel liability but may compromise blood-brain barrier penetration. The target compound’s neutral phenyl groups balance solubility and membrane permeability .

Pharmacokinetic and Pharmacodynamic Profiles

  • Oral Bioavailability: The 4-phenylbutanoyl group enhances absorption compared to polar derivatives (e.g., 8-(2-ethoxyethyl)-...
  • Half-Life : Short-acting profiles (t₁/₂ ~4h) are desirable for anemia treatment to avoid excessive EPO stimulation, contrasting with longer-acting inhibitors like JNJ-42905343 .
  • Selectivity : The 2-phenylethyl group reduces off-target activity at serotonin (5-HT₂A) or dopamine (D₂) receptors, unlike compounds with piperazinyl substituents (e.g., ) .

Clinical and Preclinical Efficacy

  • HIF PHD Inhibition : The compound induces EPO upregulation in rodents (EPO levels 5x baseline at 10 mg/kg) , comparable to analogues like vadadustat but with faster clearance.
  • Toxicology: No significant ALT elevation observed at therapeutic doses, unlike early spirohydantoins requiring structural mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.